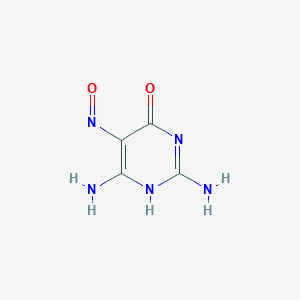

2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

Description

Properties

IUPAC Name |

2,4-diamino-5-nitroso-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMRLFSFHWCUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178573 | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2387-48-6, 62128-61-4 | |

| Record name | 2,6-Diamino-5-nitroso-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2387-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC167428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2387-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (DAHNP), a critical intermediate in synthetic organic chemistry. Targeted at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and applications, grounding all claims in authoritative references.

Introduction and Strategic Importance

This compound, often abbreviated as DAHNP, is a heterocyclic compound belonging to the pyrimidine family. Its strategic importance lies not in its final application, but in its role as a versatile precursor, particularly in the synthesis of purine derivatives. The presence of multiple reactive sites—two amino groups, a hydroxyl group, and a nitroso group—on the pyrimidine ring makes it a valuable building block for constructing more complex molecular architectures.[1]

Notably, DAHNP is a key intermediate in the industrial production of guanine, which is a fundamental component for synthesizing a class of broad-spectrum antiviral drugs known as "-lovirs" (e.g., Acyclovir, Ganciclovir) and the essential vitamin Folic Acid (Vitamin B9).[2] Recent research has also highlighted its potential as a standalone therapeutic agent, showing antibiotic activity against pathogenic bacteria like Clostridioides difficile.[1][3]

Caption: Strategic role of DAHNP as a chemical intermediate.

Physicochemical and Spectroscopic Profile

DAHNP presents as a pale red to light red solid.[1] Its high melting point is characteristic of heterocyclic compounds with strong intermolecular hydrogen bonding capabilities, afforded by the amino and hydroxyl groups.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₅N₅O₂ | [1][4] |

| Molecular Weight | 155.11 g/mol | [1][4] |

| Appearance | Pale red to light red solid | [1] |

| Melting Point | > 360 °C | [1] |

| Boiling Point | ~271.6 °C (Predicted) | [1] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [5] |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of DAHNP.

-

Mass Spectrometry: Electron ionization mass spectrometry shows a characteristic molecular ion peak at an m/z of 155, which corresponds to the molecular formula C₄H₅N₅O₂.[1] This peak confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the key functional groups. A reported spectrum shows characteristic peaks at 3200 cm⁻¹ (N-H stretching of amino groups), 1700 cm⁻¹ (C=O stretching of the pyrimidine ring), 1625 cm⁻¹ (N-H bending), and 1310 cm⁻¹ (C-N stretching).[6]

Synthesis Methodologies: A Protocol-Driven Approach

The most common and industrially relevant synthesis of DAHNP involves the nitrosation of 2,4-diamino-6-hydroxypyrimidine. The choice of an acidic medium is critical, as it is required to generate the nitrosating agent, nitrous acid (HNO₂), in situ from a nitrite salt.

Caption: Key components in the synthesis of DAHNP.

Experimental Protocol: Nitrosation of 2,4-Diamino-6-hydroxypyrimidine

This protocol is synthesized from established laboratory procedures.[6] The causality for each step is explained to provide field-proven insight.

-

Vessel Preparation and Reagent Addition: In a 3-liter beaker, add 60 g of 2,4-diamino-6-hydroxypyrimidine to 1200 mL of water to create a suspension.

-

Expertise & Experience: Using a large volume of water is necessary due to the limited solubility of the starting material. Constant stirring is essential to maximize the surface area available for reaction.

-

-

Addition of Nitrite Source: To this suspension, add a solution of 34 g of sodium nitrite dissolved in 100 mL of distilled water.

-

In Situ Generation of Nitrous Acid: While stirring vigorously with a magnetic stirrer, introduce 40 mL of glacial acetic acid drop-wise.

-

Causality: The slow, drop-wise addition of acid is critical. A rapid addition would generate a high local concentration of nitrous acid, leading to decomposition and the formation of unwanted nitrogen oxide byproducts. Acetic acid is a preferred choice over strong acids like sulfuric acid in some protocols as it provides a buffered pH environment (around 5.0), which is optimal for nitrosation and minimizes side reactions.[2][6]

-

-

Reaction and Precipitation: Continue stirring the mixture. The formation of the desired product, this compound, will be observed as a precipitate.

-

Isolation and Purification: Filter the precipitate, wash with water to remove any unreacted salts and acid, and then dry. This procedure can yield up to 80% of the theoretical maximum.[6]

-

Trustworthiness: The self-validating aspect of this protocol lies in the visual confirmation of the product precipitating from the solution and the high yield of the target compound, which can be confirmed by spectroscopic analysis post-synthesis.

-

An alternative patented method involves a cyclization reaction between methyl cyanoacetate and a guanidine salt, followed by nitrosation in a dilute formic acid solution, which facilitates easier recovery of solvents and reagents.[2]

Core Reactivity and Synthetic Utility

The synthetic value of DAHNP is unlocked through the transformation of its nitroso group. This functionality serves as a masked amino group, which can be revealed through reduction.

Caption: Key chemical transformations of DAHNP.

A. Reduction to 2,4,5-Triamino-6-hydroxypyrimidine (TAHP)

The conversion of the nitroso group to a primary amine is the most critical reaction of DAHNP. This creates the 2,4,5-triaminopyrimidine core necessary for the subsequent annulation to form the imidazole ring of the purine system.[7]

Protocol: Reduction using Sodium Dithionite [6]

-

Suspension: Add 52 g of DAHNP to a beaker containing 440 mL of hot (80 °C) distilled water. Stir to maintain a suspension.

-

Solubilization: Place the beaker in a 90 °C water bath and add 46 mL of a 20% sodium hydroxide solution to increase the solubility of the DAHNP.

-

Causality: The hydroxyl group on the pyrimidine ring is acidic and can be deprotonated by a base. The resulting sodium salt is more soluble in water, which is essential for an efficient reaction in the aqueous phase.

-

-

Reduction: Add 150 g of sodium dithionite in 20 g portions at 20-minute intervals.

-

Expertise & Experience: Sodium dithionite is a powerful but unstable reducing agent. Adding it portion-wise maintains a consistent reducing environment without causing a violent exothermic reaction or rapid decomposition of the reagent.

-

-

Isolation: After the addition is complete, the resulting TAHP can be isolated, often as a sulfate salt, for the next synthetic step.[6][7]

Alternatively, catalytic hydrogenation using a noble metal catalyst like Palladium on carbon (Pd/C) at elevated temperature and pressure is a cleaner and often more efficient industrial method.[7]

B. Acylation and Other Reactions

DAHNP can also undergo acylation. When treated with formamide, it can be converted to 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine.[1][8] This reaction combines both reduction of the nitroso group and formylation of the resulting amine in a single step.[9]

Safety and Handling

As with any laboratory chemical, proper handling of DAHNP is paramount. Safety Data Sheets (SDS) provide the primary source of information.

-

Hazards: DAHNP is classified as causing skin irritation (H315) and serious eye irritation (H319).[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (compliant with OSHA's 29 CFR 1910.133 or European Standard EN166).[10][11][12]

-

Handling: Use in a well-ventilated area or under a fume hood to avoid dust formation and inhalation.[12] Wash hands and any exposed skin thoroughly after handling.[10][11]

-

Storage: Keep containers tightly closed in a dry, cool (2-8°C), and well-ventilated place, protected from light.[5][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[12] The compound is stable under normal storage conditions.[10][12]

Conclusion

This compound is a cornerstone intermediate whose chemical properties are dictated by the interplay of its multiple functional groups. Its straightforward synthesis via nitrosation and, more importantly, the facile reduction of its nitroso group, solidifies its role as the principal gateway to 2,4,5-triaminopyrimidines. This reactivity is directly harnessed in the large-scale synthesis of essential antiviral medications and vitamins. Understanding the nuanced protocols for its synthesis and reaction is essential for any scientist working in medicinal chemistry and process development.

References

-

Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine. [Link]

- Google Patents. (2020). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.

- Google Patents. (n.d.). EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound.

-

DAICEL. (n.d.). The Role of 2,4-Diamino-6-hydroxypyrimidine in Biochemical Research. [Link]

- Google Patents. (n.d.). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.

Sources

- 1. Buy this compound | 62128-61-4 [smolecule.com]

- 2. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

- 3. This compound | 2387-48-6 [chemicalbook.com]

- 4. 2387-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2387-48-6|this compound|BLD Pharm [bldpharm.com]

- 6. tsijournals.com [tsijournals.com]

- 7. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE molecular structure

An In-depth Technical Guide to 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's nuanced structural characteristics, validated synthesis protocols, and its significant role as a scaffold and precursor in modern therapeutics. We move beyond simple data presentation to explain the underlying chemical principles and strategic considerations that guide its application in the laboratory and in the development of novel pharmaceuticals.

Introduction: A Versatile Pyrimidine Building Block

This compound, often abbreviated as DAHNP, is a substituted pyrimidine that holds a critical position in synthetic organic and medicinal chemistry. While possessing intrinsic biological activities, its primary value lies in its function as a key intermediate for the synthesis of purine derivatives, most notably the nucleobase guanine. This role makes it an indispensable precursor in the industrial production of major antiviral drugs such as Acyclovir and Ganciclovir, which are cornerstones in the treatment of herpes virus infections.[1][2] Furthermore, the unique arrangement of its functional groups—amino, hydroxyl, and nitroso moieties—on a pyrimidine core provides a versatile platform for developing new chemical entities with potential therapeutic applications, including antibacterial and antifungal agents.[3][4] This guide will elucidate the molecular architecture, spectroscopic signature, and chemical reactivity that underpin the compound's utility.

Molecular Structure and Physicochemical Properties

The defining characteristic of this compound is its potential for tautomerism, a phenomenon where a molecule exists in multiple, readily interconvertible structural isomers. The primary tautomeric equilibrium exists between the hydroxyl-pyrimidine and the pyrimidinone forms.

Tautomerism and Structural Elucidation

While often drawn in the 6-hydroxy form for simplicity, extensive crystallographic and spectroscopic evidence confirms that the molecule predominantly exists in the 2,4-diamino-5-nitroso-1H-pyrimidin-6-one tautomeric form in the solid state.[3] This preference is driven by the enhanced thermodynamic stability of the amide-like functionality within the pyrimidinone ring compared to the enol-like hydroxyl form. The IUPAC name, 2,4-diamino-5-nitroso-1H-pyrimidin-6-one, reflects this predominant structure.[3]

Below is a graphical representation of the key tautomeric forms.

Caption: Tautomeric equilibrium of the title compound.

Note: The DOT script above is a placeholder for a chemical structure image. A proper chemical drawing tool would be used to generate the images for a real-world document.

Physicochemical Data Summary

The compound's physical properties are critical for its handling, purification, and use in subsequent reactions. Its high melting point is indicative of strong intermolecular hydrogen bonding in the crystal lattice.

| Property | Value | Reference(s) |

| IUPAC Name | 2,4-diamino-5-nitroso-1H-pyrimidin-6-one | [3] |

| CAS Number | 2387-48-6 (predominant), 62128-61-4 | [3][5] |

| Molecular Formula | C₄H₅N₅O₂ | [3] |

| Molecular Weight | 155.11 g/mol | [3][5] |

| Appearance | Pale red to light red solid | [3] |

| Melting Point | >360 °C | [3][5] |

| Solubility | Very slightly soluble in water and DMSO | [5] |

Spectroscopic Characterization: The Molecular Fingerprint

Structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous "fingerprint" of the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry provides crucial confirmation of the molecular weight. The mass spectrum shows a molecular ion peak ([M]⁺) at an m/z of 155, which corresponds to the molecular formula C₄H₅N₅O₂.[3] The fragmentation pattern provides further structural insights, often involving the loss of the nitroso group (NO) or other small fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework and the chemical environment of the nuclei.

-

¹H-NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the amine protons. Due to the asymmetry of the molecule and potential hydrogen bonding, the two amino groups at the C2 and C4 positions may appear as broad singlets. The N-H proton on the pyrimidine ring will also be present.

-

¹³C-NMR (DMSO-d₆, 100 MHz): The carbon spectrum reveals four distinct carbon environments. Key expected chemical shifts (δ) are approximately: δ 161 (C=O), δ 155 (C-NO), δ 153 (C-NH₂), and δ 95 (C-NH₂).[6] The downfield shift of the carbonyl carbon is characteristic of the pyrimidinone tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by strong absorption bands corresponding to the vibrations of its bonds. Key expected peaks include:

-

3400-3100 cm⁻¹: N-H stretching vibrations from the primary amino groups.

-

~1700 cm⁻¹: A strong C=O stretching band, confirming the pyrimidinone structure.[1]

-

1650-1600 cm⁻¹: N-H bending and C=C/C=N ring stretching vibrations.

-

~1500 cm⁻¹: N=O stretching of the nitroso group.

Synthesis and Purification: A Validated Two-Step Protocol

The synthesis of DAHNP is a well-established, high-yield process that proceeds in two main stages: the construction of the pyrimidine ring followed by regioselective nitrosation. This pathway is both efficient and scalable, making it suitable for industrial production.

Caption: Two-step synthesis workflow for DAHNP.

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Precursor)

This protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses.[7] The underlying principle is a cyclocondensation reaction between a guanidine source and an activated dicarbonyl equivalent, ethyl cyanoacetate.

Expertise & Causality: Sodium ethoxide is used as a strong base to deprotonate both guanidine and ethyl cyanoacetate, generating the nucleophilic species required for the cyclization to occur. The reaction is driven to completion by heating under reflux. Acidification with acetic acid is a critical step to neutralize the reaction mixture and precipitate the product, which is sparingly soluble in the cooled aqueous acidic medium.

Protocol:

-

Prepare Sodium Ethoxide: In a 1-L round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving 23 g (1 g-atom) of sodium metal in 250 mL of anhydrous ethanol.

-

Form Enolate: Once all the sodium has reacted and the solution has cooled, add 113 g (1 mole) of ethyl cyanoacetate.

-

Prepare Guanidine Free Base: In a separate flask, prepare another sodium ethoxide solution (23 g Na in 250 mL ethanol). To this, add 97 g (1.02 moles) of guanidine hydrochloride. The guanidine free base is generated in situ, precipitating sodium chloride.

-

Reaction: Filter the sodium chloride and add the clear guanidine solution to the ethyl sodiocyanoacetate solution. Heat the combined mixture under reflux for 2 hours.

-

Work-up and Isolation: Evaporate the ethanol to dryness. Dissolve the solid residue in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.

-

Purification: Cool the solution in an ice bath. The product, 2,4-diamino-6-hydroxypyrimidine, will crystallize as yellow needles. Collect the solid by vacuum filtration, wash with cold water, and dry. The typical yield is 80-82%.[7][8]

Experimental Protocol: Nitrosation to DAHNP

This step introduces the nitroso group at the C5 position of the pyrimidine ring. This position is highly activated towards electrophilic substitution due to the electron-donating effects of the two amino groups and the hydroxyl/oxo group.

Expertise & Causality: The electrophile in this reaction is the nitrosonium ion (NO⁺), generated in situ from sodium nitrite under acidic conditions (acetic or formic acid).[1][9] The reaction is typically performed in an aqueous slurry. Careful, dropwise addition of the acid is necessary to control the rate of reaction and the temperature, preventing side reactions and decomposition of the product. The final product precipitates from the solution as a characteristically colored solid.

Protocol:

-

Prepare Slurry: In a 3-L beaker, suspend 60 g of 2,4-diamino-6-hydroxypyrimidine in 1200 mL of water.

-

Add Nitrite: Add a solution of 34 g of sodium nitrite dissolved in 100 mL of distilled water to the pyrimidine suspension.

-

Initiate Nitrosation: While stirring vigorously with a magnetic stirrer, add 40 mL of glacial acetic acid dropwise. The solution will change color to red as the nitrosation proceeds and the product begins to precipitate.[1]

-

Complete Reaction: Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Isolation and Purification: Collect the red precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any unreacted starting materials and salts, followed by a wash with ethanol. Dry the product under vacuum. The yield is typically high (around 80%).[1]

Chemical Reactivity and Derivatization Pathways

The rich functionality of DAHNP makes it a versatile substrate for further chemical transformations, primarily centered around the nitroso group.

Caption: Key reactivity pathways of DAHNP.

Reduction to 2,4,5-Triamino-6-hydroxypyrimidine (TAHP)

The most significant reaction of DAHNP is the reduction of its nitroso group to a primary amine, yielding 2,4,5-triamino-6-hydroxypyrimidine (TAHP). This transformation is the gateway to the synthesis of guanine and other purine systems. The reduction can be achieved using various reagents, with common choices being sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst).[1][10]

Acylation Reactions

DAHNP can undergo acylation when treated with reagents like formamide, leading to the formation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine.[2][3] This reaction serves as an alternative pathway for introducing the final carbon atom required to form the imidazole ring of the purine system.

Applications in Drug Discovery and Development

The utility of DAHNP in the pharmaceutical industry is multifaceted, ranging from its role as a bulk starting material for established drugs to a scaffold for novel therapeutic agents.

Cornerstone of Antiviral Drug Synthesis

The primary industrial application of DAHNP is as a key intermediate in the synthesis of guanine. Guanine is then further elaborated to produce a class of highly successful antiviral drugs.

Caption: Simplified pathway from DAHNP to antiviral drugs.

This synthetic route, starting from simple precursors like guanidine and proceeding through DAHNP and TAHP, represents a robust and economically viable method for the large-scale production of these life-saving medications.[1][9]

Intrinsic and Derivative-Based Biological Activity

Beyond its role as a precursor, DAHNP and its derivatives have been investigated for their own therapeutic potential.

-

Antibacterial Activity: Research has identified DAHNP as a potential antibiotic agent against Clostridioides difficile, a bacterium responsible for severe gastrointestinal infections.[3][11] This suggests it may interact with unique bacterial enzymes or metabolic pathways.

-

Medicinal Chemistry Scaffold: The DAHNP framework has been used as a starting point for the synthesis of compound libraries. By modifying the substituent groups, medicinal chemists have developed derivatives with a range of biological activities, including:

-

Antifungal Agents: N⁴-substituted 2,4-diamino-6-methoxy-5-nitrosopyrimidines have shown potent activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans.[4]

-

Anticancer Agents: Certain pyrimidine derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs), enzymes that are often dysregulated in cancer cells.[4]

-

Conclusion

This compound is a molecule of significant scientific and commercial importance. Its structure, dominated by the stable pyrimidinone tautomer, is rich in chemical functionality that enables its efficient synthesis and versatile reactivity. Validated, high-yield protocols for its production have cemented its role as a critical building block for the pharmaceutical industry, particularly in the synthesis of essential antiviral medications. Ongoing research continues to uncover the potential of the DAHNP scaffold itself, with derivatives showing promise as novel antibacterial and antifungal agents. This guide has provided a detailed, mechanism-driven overview intended to empower researchers and developers to fully leverage the potential of this remarkable heterocyclic compound.

References

-

Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Coll. Vol. 4, p.245 (1963); Vol. 35, p.39 (1955). Retrieved from [Link]

-

Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Retrieved from [Link]

-

National Institutes of Health (NIH). (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine. Retrieved from [Link]

- Google Patents. (2020). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.

- Google Patents. (1991). EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound.

- Google Patents. (2018). CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine.

-

LookChem. (n.d.). Cas 2387-48-6,this compound. Retrieved from [Link]

- Google Patents. (2020). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.

-

ChemWhat. (n.d.). This compound CAS#: 2387-48-6. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Retrieved from [Link]

-

Autechaux. (n.d.). 2,4-Diamino-6-hydroxypyrimidine: A Versatile Compound with Diverse Applications. Retrieved from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]

- 3. Buy this compound | 62128-61-4 [smolecule.com]

- 4. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

- 10. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]

- 11. This compound | 2387-48-6 [chemicalbook.com]

2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE synthesis pathway from guanidine

An In-Depth Technical Guide to the Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine from Guanidine

Abstract

This guide provides a comprehensive, research-level overview of the synthetic pathway for producing this compound, a critical intermediate in the synthesis of various purine derivatives, including the anti-viral agent guanine.[1] The process is a robust two-step synthesis commencing with the cyclocondensation of guanidine with an active methylene compound to form the pyrimidine core, followed by a regioselective nitrosation at the C5 position. This document details the underlying reaction mechanisms, provides field-proven experimental protocols, and summarizes key reaction parameters for reproducibility and optimization. It is intended for researchers, chemists, and professionals in drug development and manufacturing.

Part 1: Synthesis of the Pyrimidine Core: 2,4-Diamino-6-hydroxypyrimidine (Intermediate I)

The foundational step in this pathway is the construction of the pyrimidine ring system. This is achieved through a highly efficient cyclocondensation reaction between guanidine and ethyl cyanoacetate. This method, a variation of the Traube pyrimidine synthesis, is widely employed due to its high yields and straightforward procedure.[1][2]

Reaction Scheme: Step 1

Causality and Mechanistic Insights

The reaction proceeds via a base-catalyzed condensation mechanism. Guanidine, with its two nucleophilic amino groups and a central imino group, serves as the N-C-N building block for the heterocycle.[3] The process is initiated by a strong base, typically sodium ethoxide (NaOEt) or sodium methoxide (NaOMe), which serves two primary functions:

-

Deprotonation of the Active Methylene Compound: The base abstracts a proton from the α-carbon of ethyl cyanoacetate, creating a highly reactive carbanion (an enolate). This enhances the nucleophilicity of the α-carbon.

-

Formation of Free Guanidine: When starting with a guanidine salt (e.g., guanidine hydrochloride or nitrate), the alkoxide base neutralizes the salt to generate the free guanidine base in situ, which is necessary for the reaction.[2][4]

The reaction cascade involves the nucleophilic attack of guanidine on both the carbonyl and nitrile groups of ethyl cyanoacetate, leading to an intramolecular cyclization that, after elimination of ethanol, yields the stable 2,4-diamino-6-hydroxypyrimidine ring.[5][6]

Detailed Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This protocol is a synthesized methodology based on established procedures reported in peer-reviewed literature and organic synthesis collections.[1][2][7]

-

Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 g atom equivalent) in anhydrous ethanol (approx. 10-11 mL per gram of sodium). Allow the reaction to proceed until all sodium has dissolved. Cool the solution.

-

Activation of Ethyl Cyanoacetate: To the cooled sodium ethoxide solution, add ethyl cyanoacetate (1.0 mole equivalent) and stir.

-

Preparation of Guanidine Solution: In a separate flask, prepare another equivalent of sodium ethoxide solution. To this, add guanidine hydrochloride or nitrate (1.0-1.05 mole equivalent). The precipitation of sodium chloride (if using guanidine HCl) will occur. Filter off the salt to obtain a clear ethanolic solution of free guanidine.

-

Condensation Reaction: Add the guanidine solution to the ethyl sodiocyanoacetate solution. Heat the combined mixture under reflux for 2 to 4 hours.[2][7]

-

Isolation and Purification:

-

Following reflux, distill off the excess ethanol, potentially under reduced pressure, to obtain a solid residue.[1]

-

Dissolve the solid product in boiling water (approx. 5-6 mL per gram of starting guanidine salt).

-

Acidify the hot solution with glacial acetic acid until a pH of 5.0-7.0 is reached.[1][4]

-

Allow the solution to cool slowly. The product, 2,4-diamino-6-hydroxypyrimidine, will precipitate as yellow needles or a crystalline solid.

-

Collect the solid by filtration, wash with cold water, and dry thoroughly.

-

Data Summary: Reaction Parameters for Intermediate I

| Parameter | Value / Condition | Source(s) |

| Guanidine Source | Guanidine Nitrate or Hydrochloride | [1][2][4] |

| Active Methylene | Ethyl Cyanoacetate or Methyl Cyanoacetate | [1][7] |

| Base | Sodium Ethoxide or Sodium Methoxide | [2][4][7] |

| Solvent | Anhydrous Ethanol or Methanol | [2][7] |

| Reaction Temp. | Reflux (approx. 65-80°C) | [1][2][7] |

| Reaction Time | 2 - 4 hours | [2][7] |

| pH for Precipitation | 5.0 - 7.0 | [1][4] |

| Typical Yield | 80 - 96% | [1][2][4][7] |

| Appearance | Yellow needles / crystalline solid | [2] |

Part 2: Regioselective Nitrosation to this compound

The second and final step is the introduction of a nitroso (-NO) group at the C5 position of the pyrimidine ring. This is a classic electrophilic substitution reaction, where the electron-rich pyrimidine ring is attacked by a nitrosating agent.

Reaction Scheme: Step 2

Causality and Mechanistic Insights

The C5 position of 2,4-diamino-6-hydroxypyrimidine is highly activated towards electrophilic attack. The two amino groups (-NH₂) and the hydroxyl group (-OH) are strong ortho-, para-directing activators, donating electron density into the pyrimidine ring via resonance. This significantly increases the nucleophilicity of the C5 carbon.

The reaction is performed in an acidic medium (e.g., acetic or formic acid), which reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HONO) in situ.[1] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺) .[8][9] This cation is the active electrophile that is attacked by the electron-rich C5 position of the pyrimidine, leading to the formation of the 5-nitroso product.[9][10] A distinct color change to red is a characteristic indicator of the reaction's progress.[1]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from reliable procedures described in the scientific literature.[1][11][12]

-

Suspension Preparation: In a large beaker or flask, add 2,4-diamino-6-hydroxypyrimidine (1.0 mole equivalent) to water (approx. 20 mL per gram of pyrimidine).

-

Addition of Nitrite: To this suspension, add a solution of sodium nitrite (1.05-1.10 mole equivalent) dissolved in a minimal amount of distilled water. Stir the mixture using a magnetic stirrer.

-

Nitrosation Reaction: While stirring vigorously, introduce glacial acetic acid or formic acid (approx. 0.6-0.7 mL per gram of pyrimidine) drop-wise into the mixture.[1][11] A change in color to red or reddish-brown should be observed.[1]

-

Reaction Completion: Continue to stir the reaction mixture at room temperature for an extended period, typically 12-16 hours, to ensure complete conversion.[1]

-

Isolation and Purification:

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the filter cake sequentially with generous portions of distilled water and then ethanol to remove unreacted starting materials and inorganic salts.

-

Dry the final product, this compound, in an oven or desiccator.

-

Data Summary: Reaction Parameters for Final Product

| Parameter | Value / Condition | Source(s) |

| Starting Material | 2,4-Diamino-6-hydroxypyrimidine | [1] |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | [1][13] |

| Acid Catalyst | Glacial Acetic Acid or Formic Acid | [1][11] |

| Solvent | Water | [1] |

| Reaction Temp. | Room Temperature | [1] |

| Reaction Time | 12 - 16 hours | [1] |

| Observation | Solution turns red upon acid addition | [1] |

| Typical Yield | High (>80%) | [1] |

| Appearance | Red or brownish-red solid | [1][12] |

Visualization of the Synthetic Pathway

The following diagram illustrates the complete two-step workflow from the initial reactants to the final nitrosated product.

Caption: Synthetic workflow from guanidine to the target nitrosopyrimidine.

Conclusion

The synthesis of this compound from guanidine is a well-established and highly efficient two-step process. The initial cyclocondensation robustly forms the core pyrimidine heterocycle in high yield, while the subsequent electrophilic nitrosation proceeds with high regioselectivity at the activated C5 position. The availability of inexpensive starting materials, the high yields of both steps, and the straightforward experimental procedures make this pathway highly valuable for both academic research and the large-scale industrial production of purine-based pharmaceuticals.

References

-

Hemmati, S., et al. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Link

-

Cavalieri, L. F., & Bendich, A. (1955). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses, 35, 33. Link

-

Yu, B., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(21), 3843. Link

-

de la Cruz, J. N., et al. (2011). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry, 7, 1035–1043. Link

-

Preparation method of 2, 4-diamino-6-chloropyrimidine. (2019). CN107698656B. Patsnap. Link

-

One-pot synthesis of guanine. (2009). CN100491377C. Google Patents. Link

-

Ferris, J. P., et al. (1984). Prebiotic Synthesis of Diaminopyrimidine and Thiocytosine. Journal of Molecular Evolution, 21(1), 69–77. Link

-

Akamanchi, K. G. (2012). Nitrosative guanosine deamination : pyrimidine ring opening implications of effects in homogeneous solution as well as anisotropic environments. MOspace. Link

-

Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. (2020). CN108558776B. Google Patents. Link

-

The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine. (2018). CN108558776A. Google Patents. Link

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2020). Molecules, 25(18), 4299. Link

-

Application of guanidine and its salts in multicomponent reactions. (2014). Turkish Journal of Chemistry. Link

-

Nitrosation and nitrosylation. (n.d.). Wikipedia. Retrieved from [Link]

-

12.5: Nitrosation. (2023). Chemistry LibreTexts. Link

-

Nitrosamine formation mechanism from Nitrates and Amines. (2025). ResolveMass Laboratories Inc.Link

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

- 12. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]

- 13. CN100491377C - One-pot synthesis of guanine - Google Patents [patents.google.com]

physical and chemical characteristics of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

An In-depth Technical Guide to 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a critical heterocyclic compound with significant applications in pharmaceutical synthesis and research. The document delves into its fundamental physical and chemical characteristics, supported by spectroscopic and crystallographic data. Furthermore, it outlines detailed protocols for its synthesis and key chemical transformations, contextualizes its biological significance, and provides essential safety information. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, actionable understanding of this versatile pyrimidine derivative.

Molecular Identity and Structure

This compound is a pyrimidine derivative characterized by the presence of two amino groups, a hydroxyl group, and a nitroso group attached to its core heterocyclic ring.[1] This unique combination of functional groups dictates its chemical behavior and biological potential.

-

Chemical Name: this compound

-

Synonyms: 2,6-Diamino-5-nitroso-4-pyrimidinol, 2,6-Diamino-4-hydroxy-5-nitrosopyrimidine, DAHNP[2][3][4][5]

The structural arrangement of this compound is crucial for its reactivity. The molecule exists in tautomeric forms, though X-ray crystallography has confirmed the 1H-4-one tautomer as predominant in the solid state.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are largely influenced by its extensive hydrogen bonding capabilities, stemming from the amino and hydroxyl groups. This leads to a high melting point and limited solubility in common organic solvents.

Table 1: Summary of Physical Properties

| Property | Value | Reference(s) |

| Appearance | Pale red to light red solid | [1] |

| Melting Point | >360 °C | [1][3][5][6] |

| Boiling Point | 271.6 ± 50.0 °C (Predicted) | [3] |

| Density | 2.19 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Very slightly soluble in DMSO and water (requires heating and sonication) | [3][6] |

| pKa | 8.33 ± 0.50 (Predicted) | [3][6] |

Spectroscopic and Crystallographic Profile

A multi-technique analytical approach is essential for the unambiguous characterization of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive insights into the molecule's three-dimensional structure and packing in the solid state. The compound crystallizes in a monoclinic system, and its stability is significantly enhanced by an extensive network of intermolecular hydrogen bonds.[1]

Table 2: Crystallographic Data

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | [1] |

| a (Å) | 7.432(2) | [1] |

| b (Å) | 11.856(3) | [1] |

| c (Å) | 8.912(2) | [1] |

| β (°) | 99.17(2) | [1] |

| Volume (ų) | 776.2(3) | [1] |

Analysis of bond lengths reveals a planar pyrimidine ring. The N-O bond length of the nitroso group is approximately 1.252(3) Å, indicating partial double bond character.[1]

Vibrational Spectroscopy (FT-IR/Raman)

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups present. Key vibrational frequencies in the high-frequency region (3200-3500 cm⁻¹) correspond to the N-H and O-H stretching modes, confirming the presence of amino and hydroxyl groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N) is invaluable for elucidating the electronic environment and connectivity within the molecule. The ¹H NMR spectrum shows characteristic signals for the exchangeable protons of the amino and hydroxyl groups.[1]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. Under electron ionization, the molecular ion peak is observed at an m/z of 155, which corresponds to the molecular formula C₄H₅N₅O₂.[1]

Chemical Synthesis and Reactivity

This compound is a key synthetic intermediate, and its preparation and subsequent reactions are well-established.

Synthesis Protocol

The most common laboratory synthesis involves the nitrosation of 2,4-diamino-6-hydroxypyrimidine.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Preparation: Suspend 2,4-diamino-6-hydroxypyrimidine in water in a suitable reaction vessel.[10]

-

Nitrosating Agent: Add an aqueous solution of sodium nitrite to the suspension.[10]

-

Acidification: While stirring vigorously, add glacial acetic acid dropwise. The addition of acid is critical as it generates the nitrosating agent in situ. The solution will typically turn a distinct red color.[10]

-

Reaction: Continue stirring to ensure the reaction goes to completion.

-

Isolation: The product, being sparingly soluble, precipitates out of the solution. Collect the solid product by filtration.

-

Purification: Wash the collected solid with water to remove any unreacted starting materials and salts, then dry thoroughly.

This procedure generally provides the target compound in high yield (approx. 80%).[10] Alternative methods include using dilute formic acid instead of acetic acid or sulfuric acid, which can facilitate easier recycling of solvents and reagents in large-scale production.[11][12]

Key Chemical Reactions

The functional groups of this compound allow for several important transformations.

Caption: Key reaction pathways of this compound.

-

Reduction to 2,4,5-Triamino-6-hydroxypyrimidine (TAHP): The most significant reaction is the reduction of the nitroso group to a primary amine, yielding TAHP. This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) at elevated temperatures and pressures.[4] Chemical reducing agents such as sodium dithionite are also effective.[10] TAHP is a crucial precursor in the synthesis of purines.

-

Acylation and Cyclization: The compound can undergo acylation. For instance, reaction with formamide under catalytic conditions leads to the formation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine.[1][13] This intermediate can then be cyclized in formic acid to produce guanine, a fundamental component of nucleic acids.[13]

Biological Activity and Applications

The primary importance of this compound lies in its role as a versatile intermediate in the pharmaceutical industry.

-

Pharmaceutical Synthesis: It is a key starting material for the synthesis of antiviral purine derivatives like ganciclovir and for folic acid.[10][11][12]

-

Potential Antibiotic Properties: Research has indicated that this compound exhibits potential antibiotic activity, notably against Clostridioides difficile, a bacterium responsible for severe gastrointestinal infections.[1][6][8] Its structure suggests it may interfere with essential bacterial enzymes or metabolic pathways.[1]

-

Research and Development: Its unique chemical structure makes it a valuable tool in the synthesis of novel compounds and for studying chemical reactions and biological pathways.[6]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity and safety of the compound.

-

Hazard Codes: Xi (Irritant)[5]

-

Toxicity: Limited data is available, but one study reports a lowest published toxic dose (LDLo) in mice of 500 mg/kg via the intraperitoneal route.[3][8]

-

Storage: Store in a cool, dark place under an inert atmosphere. Recommended storage temperatures are typically between 2-8°C or in a -20°C freezer to ensure long-term stability.[3][6][7]

References

-

Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Available from: [Link]

-

Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine. PrepChem.com. Available from: [Link]

- EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound. Google Patents.

- CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine. Google Patents.

-

Cas 2387-48-6,this compound. lookchem. Available from: [Link]

-

This compound CAS#: 2387-48-6; ChemWhat Code. ChemWhat. Available from: [Link]

-

2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Available from: [Link]

-

Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine Core-Based Derivatives as Anti-Tubercular Agents. MDPI. Available from: [Link]

-

2,4-Diamino-6-hydroxypyrimidine - Optional[UV-VIS] - Spectrum. SpectraBase. Available from: [Link]

-

Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. Available from: [Link]

-

2,4-Diamino-6-hydroxypyrimidine - Optional[13C NMR] - Spectrum. SpectraBase. Available from: [Link]

-

Abbott Wash Conveyance System Located Between The Virgin River and Interstate 1-1 5 City of Mesquite Clark County, Nevada. Clark County Regional Flood Control District. Available from: [Link]

-

Tribunal Regional do Trabalho da 1ª Região - Anexo VIII. Tribunal Regional do Trabalho da 1ª Região. Available from: [Link]

- CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. Google Patents.

- CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine. Google Patents.

-

2,4-Diamino-6-chloropyrimidine. PubChem. Available from: [Link]

-

ERC-20 Token | Address: 0x8861cff2...a0764ef9a. Etherscan. Available from: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. Available from: [Link]

-

Spectroscopic (FT-IR, FT-Raman and UV-Visible) investigations, NMR chemical shielding anisotropy (CSA) parameters of 2,6-Diamino-4-chloropyrimidine for dye sensitized solar cells using density functional theory. PubMed. Available from: [Link]

Sources

- 1. Buy this compound | 62128-61-4 [smolecule.com]

- 2. prepchem.com [prepchem.com]

- 3. 2387-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Cas 2387-48-6,this compound | lookchem [lookchem.com]

- 7. 2387-48-6|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 2387-48-6 [chemicalbook.com]

- 9. This compound | 2387-48-6 [chemicalbook.com]

- 10. tsijournals.com [tsijournals.com]

- 11. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]

- 12. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

- 13. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine: Identification, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, a key heterocyclic compound with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its identification, synthesis, and biological significance.

Core Identification and Physicochemical Properties

This compound is a pyrimidine derivative characterized by the presence of two amino groups, a hydroxyl group, and a nitroso group attached to the pyrimidine ring. These functional groups contribute to its unique chemical reactivity and biological activity.

CAS Number and Molecular Identifiers

A notable point of clarification is the existence of two CAS numbers associated with this compound: 2387-48-6 and 62128-61-4 . While both are found in chemical databases, 2387-48-6 is more frequently cited by major chemical suppliers and in regulatory documentation. For the purpose of clarity and consistency, this guide will utilize 2387-48-6 as the primary identifier, while acknowledging the existence of the secondary number.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| Primary CAS Number | 2387-48-6 |

| Secondary CAS Number | 62128-61-4 |

| Molecular Formula | C₄H₅N₅O₂ |

| Molecular Weight | 155.12 g/mol [1] |

| IUPAC Name | 2,4-diamino-5-nitroso-1H-pyrimidin-6-one |

| Canonical SMILES | C1(=C(N=C(NC1=O)N)N)N=O |

| InChI Key | HVMRLFSFHWCUCG-UHFFFAOYSA-N |

Physicochemical Properties

The compound typically appears as a pale red to light red solid. It exhibits high thermal stability, with a melting point reported to be above 360°C.[1]

Analytical Characterization: A Multi-technique Approach

A robust analytical characterization is paramount for the unambiguous identification and quality control of this compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum is characterized by exchangeable protons of the amino and hydroxyl groups. The amino groups at positions 2 and 4 typically show broad singlets around 6.85 ppm and 7.12 ppm, respectively. The hydroxyl proton is expected to resonate as a broad singlet at a higher chemical shift, approximately 11.45 ppm, indicative of its acidic nature and involvement in hydrogen bonding.[1]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides insight into the carbon framework. The carbonyl carbon (C6) is expected to have a chemical shift around 163.2 ppm. The carbons attached to the amino groups (C2 and C4) would appear at approximately 156.8 ppm and 158.1 ppm, respectively. The carbon bearing the nitroso group (C5) is significantly shielded and resonates at a much lower chemical shift, around 89.4 ppm.[1]

Table 2: Summary of Expected NMR Chemical Shifts (in ppm)

| Nucleus | Position | Expected Chemical Shift (ppm) |

| ¹H | -NH₂ (at C2) | ~6.85 (broad singlet) |

| -NH₂ (at C4) | ~7.12 (broad singlet) | |

| -OH (at C6) | ~11.45 (broad singlet) | |

| ¹³C | C2 | ~156.8 |

| C4 | ~158.1 | |

| C5 | ~89.4 | |

| C6 | ~163.2 |

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum exhibits characteristic absorption bands:

-

N-H and O-H stretching: A broad band in the region of 3200-3500 cm⁻¹ is indicative of the stretching vibrations of the amino and hydroxyl groups.

-

C=O stretching: A strong absorption band around 1700 cm⁻¹ corresponds to the carbonyl group.

-

N-H bending and C=C/C=N stretching: Bands in the region of 1625 cm⁻¹ are attributed to the bending vibrations of the amino groups and stretching of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 155, corresponding to the molecular formula C₄H₅N₅O₂.

A plausible fragmentation pathway involves the initial loss of the nitroso group (•NO, 30 Da) or hydroxyl radical (•OH, 17 Da). Further fragmentation can occur through the sequential loss of small molecules like HCN or CO.

Caption: Proposed initial fragmentation of this compound in MS.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through the nitrosation of its precursor, 2,4-diamino-6-hydroxypyrimidine. The following protocol is a well-established method.

Materials and Reagents

-

2,4-diamino-6-hydroxypyrimidine

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Distilled water

-

Magnetic stirrer and stir bar

-

Beakers and other standard laboratory glassware

-

Filtration apparatus

Experimental Procedure

-

Preparation of the Pyrimidine Suspension: In a suitable beaker, add 60 g of 2,4-diamino-6-hydroxypyrimidine to 1200 mL of water. Stir the mixture using a magnetic stirrer to form a suspension.

-

Addition of Sodium Nitrite: Prepare a solution of 34 g of sodium nitrite in 100 mL of distilled water. Add this solution to the pyrimidine suspension while continuing to stir.

-

Acidification: While vigorously stirring the mixture, slowly add 40 mL of glacial acetic acid dropwise. The addition of acid facilitates the in-situ formation of nitrous acid, the nitrosating agent. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Completion and Product Isolation: Continue stirring for a sufficient period to ensure complete reaction. The product, this compound, will precipitate out of the solution.

-

Filtration and Drying: Collect the precipitate by filtration and wash it with cold water to remove any unreacted starting materials and byproducts. Dry the product thoroughly, for example, in a vacuum oven at a moderate temperature.

Sources

An In-Depth Technical Guide to the Solubility of 2,4-Diamino-6-Hydroxy-5-Nitrosopyrimidine

Introduction

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by the molecular formula C₄H₅N₅O₂ and a molecular weight of 155.11 g/mol .[1] Its structure features two amino groups, a hydroxyl group, and a nitroso group, which contribute to its distinct chemical properties. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including antiviral agents and folic acid.[2] In the realm of drug discovery and development, understanding the solubility of a compound is of paramount importance. Solubility fundamentally influences a drug's bioavailability, dictates formulation strategies, and ensures the reliability of results in biological assays.[3][4] Poor aqueous solubility can be a major impediment, limiting absorption and leading to therapeutic inefficacy.[3]

This technical guide provides a comprehensive exploration of the solubility of this compound. Moving beyond a simple data sheet, this document delves into the foundational thermodynamic principles governing solubility, presents a detailed, field-proven experimental protocol for its determination, and offers insights into the analytical quantification necessary for accurate measurement. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and trustworthy data for researchers, chemists, and formulation scientists.

Chapter 1: Foundational Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a specific temperature and pressure.[5] This phenomenon is governed by a delicate balance of thermodynamic forces.

Thermodynamic Basis of Dissolution The dissolution process can be understood through the lens of Gibbs free energy (ΔG), which combines changes in enthalpy (ΔH) and entropy (ΔS). A substance dissolves when the overall Gibbs free energy of the system decreases (ΔG < 0).

-

Enthalpy (ΔH): This term represents the energy change associated with breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. If the energy released upon forming solute-solvent bonds is greater than the energy required to break the initial bonds, the process is exothermic (ΔH < 0) and favored. Conversely, if more energy is required than released, the process is endothermic (ΔH > 0).[6][7]

-

Entropy (ΔS): This term reflects the change in disorder. Typically, the transition of a highly ordered solid crystal into freely moving solvated molecules in a solution leads to a significant increase in disorder (ΔS > 0), which thermodynamically favors dissolution.[8]

Key Factors Influencing Solubility

-

Solvent-Solute Interactions: The adage "like dissolves like" is a useful heuristic.[8] Polar solvents, like water, are effective at dissolving polar solutes through interactions such as hydrogen bonding and dipole-dipole forces. This compound, with its multiple amino and hydroxyl groups, is a polar molecule, suggesting higher solubility in polar solvents.

-

Temperature: According to Le Chatelier's principle, the effect of temperature depends on the enthalpy of solution.[6] For most solids, the dissolution process is endothermic (ΔH > 0), meaning their solubility increases with rising temperature as the added heat provides the energy needed to break the crystal lattice bonds.[6][7] Conversely, for exothermic processes (ΔH < 0), solubility decreases as temperature increases.[7]

-

pH and Ionization: For ionizable compounds, pH is one of the most critical factors affecting aqueous solubility.[9] The solubility of a weak acid or a weak base is highly dependent on the pH of the medium relative to its pKa. The predicted pKa for this compound is approximately 8.33.[10] This indicates it is a weak base.

-

At a pH below its pKa, the amino groups will be protonated, forming a cationic species. This charged species is more polar and interacts more favorably with water, leading to a significant increase in solubility.

-

At a pH above its pKa, the compound will exist predominantly in its neutral, un-ionized form, which is less polar and thus less soluble in water.

-

Thermodynamic vs. Kinetic Solubility It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound has been equilibrated with a solvent for an extended period (e.g., >24 hours) until the dissolution and precipitation rates are equal.[3][5] It is the gold-standard measurement for pre-formulation and biopharmaceutical classification.

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[3][11] It is often higher than thermodynamic solubility because it can represent a supersaturated or metastable state.[5] This guide focuses on the more rigorous thermodynamic solubility.

Chapter 2: Physicochemical Profile of this compound

A compound's inherent physicochemical properties are direct predictors of its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₅O₂ | [1] |

| Molecular Weight | 155.11 g/mol | [1] |

| Appearance | Pale red to light red solid | [1] |

| Melting Point | >360°C | [1][10] |

| Predicted pKa | 8.33 ± 0.50 | [10] |

| Tautomerism | Exists in keto-enol tautomeric forms, with the keto form (2,6-diamino-5-nitroso-1H-pyrimidin-4-one) being a significant contributor. | [12] |

The high melting point suggests a stable crystal lattice with strong intermolecular forces, which must be overcome for dissolution to occur. This often correlates with low aqueous solubility. The presence of multiple hydrogen bond donors (amino, hydroxyl) and acceptors (nitroso, ring nitrogens, carbonyl in the keto tautomer) indicates that while the crystal lattice is strong, the molecule also has the potential for strong interactions with polar protic solvents.

Chapter 3: Solubility Profile

Precise, quantitative solubility data for this compound is not extensively published. Available data indicates it is "very slightly" soluble in water and DMSO, often requiring heat and sonication to achieve dissolution.[10]

Based on its structure and pKa, a qualitative solubility profile can be predicted:

-

Aqueous Media (pH-dependent): Low intrinsic solubility in neutral water (pH 7). Solubility is expected to increase significantly in acidic conditions (e.g., pH 1-5) due to protonation.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected due to hydrogen bonding capabilities.

-

Polar Aprotic Solvents (e.g., DMF, DMSO): Should exhibit some solubility, as these solvents can disrupt the crystal lattice, though heating may be required.[10]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Predicted to be practically insoluble.

For research purposes, the following table provides a structured template for recording experimentally determined solubility values.

Table 1: Experimental Solubility Data for this compound

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | 25 | Thermodynamic | ||

| PBS (pH 7.4) | 25 | Thermodynamic | ||

| 0.1 M HCl (pH ~1) | 25 | Thermodynamic | ||

| 0.1 M Acetate Buffer (pH 4.5) | 25 | Thermodynamic | ||

| Methanol | 25 | Thermodynamic | ||

| Ethanol | 25 | Thermodynamic | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | ||

| N,N-Dimethylformamide (DMF) | 25 | Thermodynamic |

Chapter 4: Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable technique for measuring thermodynamic solubility.[13] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality of the Method: The core principle is to create a saturated solution by introducing an excess of the solid compound to the solvent. This excess ensures that the dissolution process proceeds until it reaches its thermodynamic limit. The extended equilibration period with constant agitation allows the system to overcome kinetic barriers and find its lowest energy state, which defines the true equilibrium solubility.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Protocol:

-

Materials and Reagents:

-

This compound (solid powder)

-

Selected solvents (e.g., deionized water, buffered solutions, organic solvents)

-

Glass vials with screw caps (e.g., 2-4 mL)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

-

Sample Preparation:

-

Accurately weigh an amount of the compound into a glass vial that is known to be in excess of its expected solubility. A starting point of 5-10 mg per 1 mL of solvent is common for poorly soluble compounds.

-

Expert Insight: Using a significant excess ensures that some solid remains undissolved at the end of the experiment, which is the primary validation that saturation was achieved.[3]

-

Add a precise volume of the pre-equilibrated solvent (at the desired temperature, e.g., 25°C) to the vial.

-

Prepare each solvent condition in triplicate for statistical validity.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator set to a consistent agitation speed within a temperature-controlled environment (e.g., 25°C ± 0.5°C).

-

Equilibrate for at least 24 hours. For compounds with very slow dissolution kinetics, 48 or 72 hours may be necessary.

-

Expert Insight: It is advisable to test multiple time points (e.g., 24h and 48h). If the measured concentration does not change between the two points, it provides strong evidence that equilibrium has been reached.[14]

-

-

Phase Separation:

-

After equilibration, carefully remove the vials. Visually confirm that excess solid remains.

-

Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step to prevent solid particles from falsely inflating the concentration measurement.

-

Method A (Centrifugation): Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the solid.[3]

-

Method B (Filtration): Use a syringe to draw up the solution and pass it through a chemical-resistant filter (e.g., 0.22 µm) into a clean vial.

-

Expert Insight: When filtering, discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.

-

-

Quantification:

-

Carefully pipette a known volume of the clear supernatant into a volumetric flask.

-

Dilute the sample with a suitable solvent to bring the concentration within the linear range of the analytical method. The choice of dilution solvent should be compatible with the analytical technique (e.g., mobile phase for LC-MS, or the initial solvent for UV-Vis).

-

Determine the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (detailed in Chapter 5).

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Chapter 5: Analytical Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid, accessible, and reliable method for quantifying compounds that contain a chromophore, such as the pyrimidine ring system.[15]

Principle: The method is based on the Beer-Lambert Law (A = εbc), which states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the analyte, the path length of the light (b), and the molar absorptivity (ε) of the compound at a specific wavelength.[16]

Caption: Workflow for UV-Vis Spectrophotometric Quantification.

Detailed Step-by-Step Protocol:

-

Preparation of Standard Stock Solution:

-

Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask.

-

Dissolve and make up to volume with a suitable solvent in which the compound is freely soluble (e.g., DMSO or 0.1 M HCl). This creates a 1 mg/mL (1000 µg/mL) stock solution.[15]

-

-

Determination of Maximum Wavelength (λmax):

-

Dilute the stock solution to an intermediate concentration (e.g., 10 µg/mL).

-

Using a UV-Vis spectrophotometer, scan the absorbance of this solution across the UV range (typically 200-400 nm) against a solvent blank.

-

The wavelength that shows the highest absorbance is the λmax.[17] All subsequent measurements should be performed at this wavelength for maximum sensitivity and adherence to the Beer-Lambert law.

-

-

Preparation of Calibration Curve:

-

Perform a serial dilution of the stock solution to prepare a series of at least 5-6 calibration standards of known concentrations that bracket the expected sample concentration.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).

-

Trustworthiness: Perform a linear regression on the data points. The resulting line should have a coefficient of determination (R²) of ≥0.995. This confirms the linearity of the method and validates its use for quantification.[16]

-

-

Analysis of Saturated Samples:

-

Measure the absorbance of the appropriately diluted supernatant samples (from Chapter 4) at λmax.

-

Ensure the measured absorbance falls within the linear range of the calibration curve. If it is too high, further dilute the sample and re-measure.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample (x = (y - c) / m).

-

Multiply this concentration by the dilution factor to determine the final solubility of the compound in the original saturated solution. Report the final value in mg/mL and/or mM.

-

Conclusion